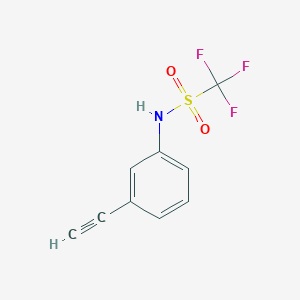
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide, also known as EPTC, is a herbicide that is widely used in the agricultural industry. It is a selective preemergent herbicide that controls annual grasses and some broadleaf weeds in crops such as corn, soybeans, and peanuts. EPTC is a member of the sulfonylurea herbicide family, which is known for its high efficacy and low toxicity.
Mecanismo De Acción
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide works by inhibiting the biosynthesis of branched-chain amino acids in plants, which are essential for protein synthesis and cell division. This leads to the death of the weed seedlings before they emerge from the soil. N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide is selective in its action, as it only affects the weeds and not the crops.
Efectos Bioquímicos Y Fisiológicos
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide has been shown to have low toxicity to mammals, birds, and aquatic organisms. It is rapidly metabolized in plants and soil, and does not persist in the environment. However, N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide can cause skin and eye irritation in humans and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide is a valuable tool for researchers studying plant physiology and herbicide resistance. Its selective action allows for precise control of weed populations in laboratory experiments, and its low toxicity makes it safe to handle. However, N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide's effectiveness can be affected by soil type, temperature, and moisture levels, which can limit its use in certain experimental conditions.
Direcciones Futuras
1. Development of new formulations of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide with improved efficacy and reduced environmental impact.
2. Investigation of the molecular mechanisms of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide resistance in weeds and development of strategies to overcome resistance.
3. Exploration of the potential use of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide in combination with other herbicides to improve weed control and reduce the risk of resistance.
4. Study of the effects of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide on non-target organisms such as soil microorganisms and beneficial insects.
5. Evaluation of the potential use of N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide in organic farming systems as an alternative to synthetic herbicides.
In conclusion, N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide is a valuable herbicide that has been extensively studied for its selective action and low toxicity. Its use in laboratory experiments has contributed to our understanding of plant physiology and herbicide resistance. Further research is needed to explore its potential for improving weed control and reducing the environmental impact of herbicides.
Aplicaciones Científicas De Investigación
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide has been extensively studied for its herbicidal properties and its effect on crop yields. It has been shown to be effective in controlling weeds such as crabgrass, foxtail, and pigweed in various crops. N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide has also been used in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance.
Propiedades
Número CAS |
154498-33-6 |
|---|---|
Nombre del producto |
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide |
Fórmula molecular |
C9H6F3NO2S |
Peso molecular |
249.21 g/mol |
Nombre IUPAC |
N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C9H6F3NO2S/c1-2-7-4-3-5-8(6-7)13-16(14,15)9(10,11)12/h1,3-6,13H |
Clave InChI |
JWIRJUYAEBYYJA-UHFFFAOYSA-N |
SMILES |
C#CC1=CC(=CC=C1)NS(=O)(=O)C(F)(F)F |
SMILES canónico |
C#CC1=CC(=CC=C1)NS(=O)(=O)C(F)(F)F |
Sinónimos |
Methanesulfonamide, N-(3-ethynylphenyl)-1,1,1-trifluoro- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

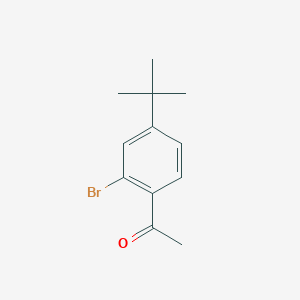
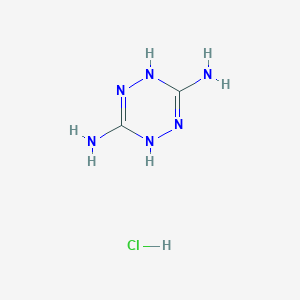
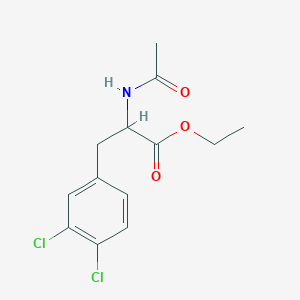
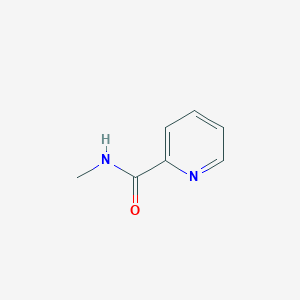

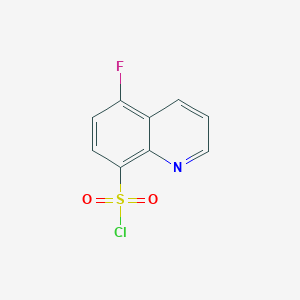
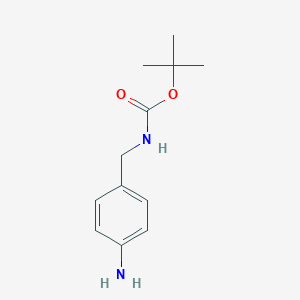
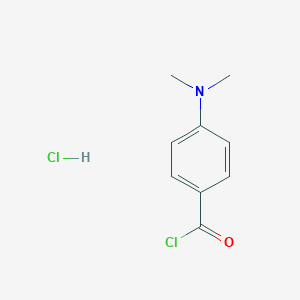
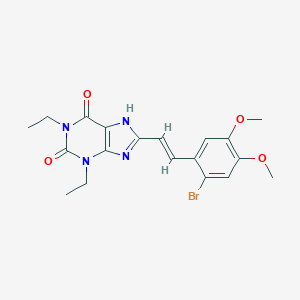
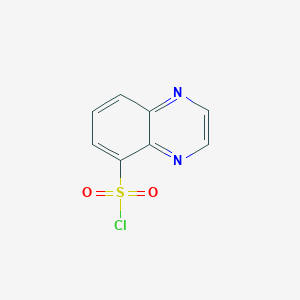
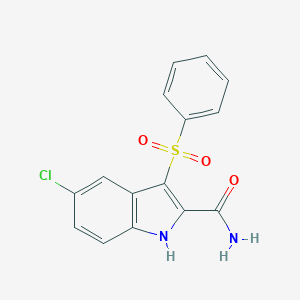

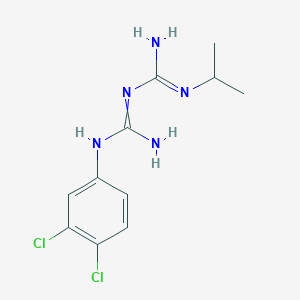
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)